molecular formula C12H16BrNO2 B5683566 2-(2-bromophenoxy)-N-(2-methylpropyl)acetamide

2-(2-bromophenoxy)-N-(2-methylpropyl)acetamide

Cat. No.: B5683566
M. Wt: 286.16 g/mol
InChI Key: JLEVICYZXCDCQO-UHFFFAOYSA-N
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Description

2-(2-bromophenoxy)-N-(2-methylpropyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a bromophenoxy group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromophenoxy)-N-(2-methylpropyl)acetamide typically involves the reaction of 2-bromophenol with an appropriate acylating agent, followed by the introduction of the N-(2-methylpropyl) group. One common method involves the following steps:

    Acylation of 2-bromophenol: 2-bromophenol is reacted with acetyl chloride in the presence of a base such as pyridine to form 2-(2-bromophenoxy)acetyl chloride.

    Amidation: The resulting 2-(2-bromophenoxy)acetyl chloride is then reacted with 2-methylpropylamine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromophenoxy)-N-(2-methylpropyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted by other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction Reactions: Reduction of the acetamide group can yield corresponding amines.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a suitable solvent like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of 2-(2-aminophenoxy)-N-(2-methylpropyl)acetamide.

    Oxidation: Formation of 2-(2-bromophenoxy)-N-(2-methylpropyl)sulfoxide.

    Reduction: Formation of 2-(2-bromophenoxy)-N-(2-methylpropyl)amine.

Scientific Research Applications

2-(2-bromophenoxy)-N-(2-methylpropyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-bromophenoxy)-N-(2-methylpropyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromophenoxy group can facilitate binding to specific sites, while the acetamide moiety may influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    2-(2-chlorophenoxy)-N-(2-methylpropyl)acetamide: Similar structure but with a chlorine atom instead of bromine.

    2-(2-fluorophenoxy)-N-(2-methylpropyl)acetamide: Similar structure but with a fluorine atom instead of bromine.

    2-(2-iodophenoxy)-N-(2-methylpropyl)acetamide: Similar structure but with an iodine atom instead of bromine.

Uniqueness

2-(2-bromophenoxy)-N-(2-methylpropyl)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in halogen bonding, which is not possible with chlorine or fluorine analogs. This can lead to different biological activities and chemical properties.

Properties

IUPAC Name

2-(2-bromophenoxy)-N-(2-methylpropyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2/c1-9(2)7-14-12(15)8-16-11-6-4-3-5-10(11)13/h3-6,9H,7-8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLEVICYZXCDCQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)COC1=CC=CC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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